5-Azidopentan-1-ol

Übersicht

Beschreibung

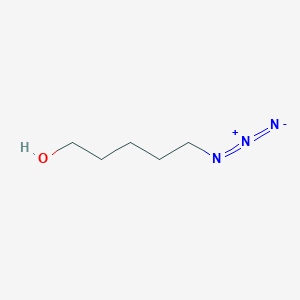

5-Azidopentan-1-ol: is an organic compound with the molecular formula C5H11N3O . It is characterized by the presence of an azide group (-N3) and a terminal hydroxyl group (-OH). This compound is often used as a linker in various chemical reactions, particularly in the field of click chemistry, due to its ability to form stable triazole bonds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Azidopentan-1-ol is widely used in click chemistry for the synthesis of triazole-containing compounds. This makes it valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used as a bioconjugation reagent to label biomolecules with fluorescent tags or other probes. This helps in studying biological processes at the molecular level .

Medicine: The compound is used in drug discovery and development, particularly in the synthesis of potential therapeutic agents that contain triazole moieties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials due to its versatile reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidopentan-1-ol typically involves the conversion of a suitable precursor, such as 5-bromopentan-1-ol, through a nucleophilic substitution reaction with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Azidopentan-1-ol can undergo nucleophilic substitution reactions where the azide group reacts with alkynes to form triazoles via click chemistry.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction reactions.

Major Products:

Triazoles: Formed from the reaction with alkynes.

Aldehydes and Carboxylic Acids: Formed from the oxidation of the hydroxyl group.

Wirkmechanismus

The primary mechanism of action of 5-Azidopentan-1-ol involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

5-Azidopentanoic Acid: Similar to 5-Azidopentan-1-ol but with a carboxylic acid group instead of a hydroxyl group.

5-Azidopentan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.

4-Azidobutan-1-ol: Shorter carbon chain with similar functional groups.

Uniqueness: this compound is unique due to its specific combination of an azide group and a terminal hydroxyl group, which allows it to participate in a wide range of chemical reactions, particularly click chemistry. This versatility makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

5-Azidopentan-1-ol, a compound with the molecular formula CHNO, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, cytotoxicity, and specific case studies that highlight its applications.

This compound is characterized by the presence of an azide functional group, which is known for its utility in click chemistry. The synthesis typically involves the conversion of 5-chloropentan-1-ol to this compound through nucleophilic substitution reactions. The compound is often obtained as a white solid with a melting point of approximately 77 °C .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antiparasitic properties and cytotoxic effects against different cell lines.

Antiparasitic Activity

One of the notable studies investigated the antileishmanial activity of this compound against Leishmania infantum amastigotes. The compound demonstrated significant efficacy, with an IC value determined to be around 4.23 ± 0.94 μM, which is comparable to the standard drug miltefosine . The activity was attributed to its ability to penetrate cellular membranes effectively and disrupt intracellular processes.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits varying degrees of toxicity against human macrophage cell lines (THP-1). The compound's cytotoxic profile indicates a balance between effectiveness against target cells and safety towards host cells. For instance, while it showed potent inhibition against L. infantum, it also maintained relatively low toxicity against THP-1 macrophages, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several research studies have highlighted the diverse applications and effects of this compound:

- Antiparasitic Evaluation : A study synthesized various derivatives of phospholipids incorporating this compound and assessed their biological activities. The results indicated that certain derivatives significantly reduced parasite load in L. infantum at concentrations as low as 5 μM .

- Structure-Activity Relationship (SAR) : Research focused on modifying the alkyl chain length and functional groups attached to the azide led to enhanced biological activity. For example, compounds with longer alkyl chains exhibited improved potency compared to their shorter counterparts .

- Toxicity Assessment : The compound's interaction with cytochrome P450 enzymes was also studied, revealing that some derivatives exhibited minimal toxicity against CYP450 isoforms, indicating a potentially safer pharmacological profile .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | IC (μM) | Toxicity (THP-1 Macrophages) |

|---|---|---|---|

| This compound | L. infantum | 4.23 ± 0.94 | Low |

| Derivative A | L. infantum | <10 | Moderate |

| Derivative B | L. infantum | >50 | High |

Table 2: Synthesis Yield and Purity of this compound

| Reaction Step | Yield (%) | Purity (%) |

|---|---|---|

| Initial Synthesis | 56% | 97% |

| Final Purification | 83% | 98% |

Eigenschaften

IUPAC Name |

5-azidopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCFSFWVMHRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446308 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170220-11-8 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.